Diallyl phthalate Diallyl phthalate Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 143318-73-4
VCID: VC21081878
InChI: InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
SMILES: C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
Molecular Formula: C6H4(CO2CH2CHCH2)2
C14H14O4
Molecular Weight: 246.26 g/mol

Diallyl phthalate

CAS No.: 143318-73-4

Cat. No.: VC21081878

Molecular Formula: C6H4(CO2CH2CHCH2)2
C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Diallyl phthalate - 143318-73-4

Specification

CAS No. 143318-73-4
Molecular Formula C6H4(CO2CH2CHCH2)2
C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name bis(prop-2-enyl) benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
Standard InChI Key QUDWYFHPNIMBFC-UHFFFAOYSA-N
SMILES C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
Canonical SMILES C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
Boiling Point 554 °F at 760 mm Hg (NTP, 1992)
158-165 °C at 4 mm Hg
290 °C
Colorform Nearly colorless, oily liquid
Flash Point 230 °F (NTP, 1992)
330 °F (166 °C) (Closed cup)
166 °C c.c.
Melting Point -94 °F (NTP, 1992)
freezing point: -70 °C
-70 °C

Introduction

Chemical Identity and Structure

Diallyl phthalate, characterized by the molecular formula C14H14O4 and a molecular weight of 246.26, belongs to the class of organic compounds known as benzoic acid esters . The compound is formally identified by the CAS number 131-17-9 and EC number 205-016-3, providing standardized international recognition within chemical databases and regulatory frameworks . Structurally, diallyl phthalate is characterized by a diester arrangement consisting of a benzenedicarboxylic acid head group linked to two ester side chains . Each of these linear side chains contains three carbon atoms with a single double bond, creating the allyl groups that give the compound its reactive properties and name . This specific arrangement contributes significantly to the compound's function as a crosslinking agent, as the allyl groups can readily react with other unsaturated organic chemicals to form carbon-carbon covalent bonds .

Alternative names for diallyl phthalate include allyl phthalate, phthalic acid diallyl ester, o-phthalic acid diallyl ester, and 1,2-benzenedicarboxylic acid di-2-propenyl ester, reflecting various systematic and common naming conventions used across scientific and industrial contexts . The IUPAC Standard InChIKey QUDWYFHPNIMBFC-UHFFFAOYSA-N provides a standardized digital identifier for the compound, facilitating electronic database searches and chemical information management systems . This comprehensive identification framework ensures consistent recognition of diallyl phthalate across various scientific disciplines, regulatory agencies, and industrial applications worldwide.

Physical Properties

Diallyl phthalate exhibits distinctive physical characteristics that make it suitable for various industrial applications. The compound appears as a clear, colorless to pale-yellow liquid at room temperature with a mild odor profile . Table 1 presents the key physical properties of diallyl phthalate, compiled from various authoritative sources.

Table 1: Physical Properties of Diallyl Phthalate

PropertyValueReference
Physical stateClear colorless to pale-yellow liquid
OdorMild to odorless
Melting point-70°C
Boiling point157°C (at 0.67 kPa); 165-167°C (at 5 mmHg)
Density1120 kg/m³ (1.12 g/mL) at 25°C
Vapor pressure2.13 × 10⁻⁵ kPa (25°C); 2.3 mmHg (150°C)
Vapor density8.3 (vs air)
Water solubility0.148 g/L (20°C, pH 6.9–7.3); 6 g/L (20°C)
Partition coefficient (log Kow)3.23 (20°C)
Flash point166°C (closed cup); >230°F
Henry's law constant3.9 × 10⁻⁵ kPa-m³/mole (25°C)

These physical properties demonstrate that diallyl phthalate has a wide liquid temperature range, with a low melting point and relatively high boiling point under reduced pressure . The compound's moderate water solubility and partition coefficient indicate its limited solubility in water but greater affinity for organic solvents, which influences its environmental fate and application methods . The relatively high flash point suggests low flammability under normal conditions, though the compound is still classified as combustible when exposed to heat or flame .

Chemical Properties

Diallyl phthalate demonstrates several noteworthy chemical properties that determine its reactivity and applications. The compound contains two allyl groups (CH₂=CH-CH₂-) attached to a phthalate core, providing it with unique chemical characteristics . These allyl groups contain carbon-carbon double bonds that make diallyl phthalate particularly reactive, enabling it to participate in various polymerization and cross-linking reactions . Unlike non-reactive phthalate plasticizers, diallyl phthalate functions as a reactive plasticizer that becomes chemically incorporated into the polymer matrix through covalent bonding .

The chemical reactivity of diallyl phthalate is primarily attributed to the two highly reactive allyl groups in the molecule, which can form carbon-carbon covalent bonds with other unsaturated organic chemicals . This reactivity forms the basis for its use as a crosslinking agent in various polymer formulations and explains why diallyl phthalate-based resins can form thermosetting materials with excellent dimensional stability . From a chemical compatibility perspective, diallyl phthalate can react with oxidizers, acids, and alkalis, and it is incompatible with water and oxygen . These reactive characteristics necessitate careful handling and storage, often requiring the presence of inhibitors to prevent premature polymerization reactions .

When heated to decomposition, diallyl phthalate emits acrid smoke and irritating fumes, which contributes to its hazard profile in fire situations . The compound's chemical structure, featuring a benzenedicarboxylic acid group with two ester linkages, provides it with good resistance to many chemicals and solvents including aliphatic hydrocarbons, oils, alcohols, acids, and alkalis once it has been polymerized . These chemical properties make polymerized diallyl phthalate particularly valuable in applications requiring chemical resistance and dimensional stability under harsh conditions.

Production Methods

Diallyl phthalate is primarily manufactured through two main chemical reaction pathways that achieve the esterification of phthalic acid derivatives with allyl compounds . The first and most common method involves the direct esterification reaction between allyl alcohol and phthalic anhydride, which proceeds under controlled conditions to form the diester product . This reaction typically requires catalysis and elevated temperatures to drive the equilibrium toward product formation and achieve high yield and purity . The second production method employs a condensation reaction between allyl chloride and disodium phthalate, which offers an alternative synthetic route with different process considerations and potential advantages in certain manufacturing contexts .

In industrial settings, the synthesis of diallyl phthalate must address several practical considerations to ensure product quality and safety . The reaction processes typically include purification steps to remove unreacted starting materials, catalysts, and by-products . Since the allyl groups in diallyl phthalate are reactive and can potentially polymerize during storage, manufacturers often add stabilizers or inhibitors to prevent premature polymerization . The industrial production of diallyl phthalate requires careful control of reaction parameters, including temperature, pressure, catalyst concentration, and reactant ratios, to optimize yield and ensure consistent product quality .

For polymerization applications, diallyl phthalate often undergoes a prepolymerization process to create more manageable intermediate materials . This typically involves dissolving the diallyl phthalate monomer in a solvent like 2-propanol, adding an initiator such as hydrogen peroxide at elevated temperatures (approximately 105°C), and then precipitating the prepolymer from the cooled, viscous solution with excess solvent . These prepolymers can then be further processed and combined with various additives to create the final products for specific applications, controlling the degree of polymerization and crosslinking to achieve desired material properties .

Applications and Uses

Industrial Applications

Diallyl phthalate serves as a crucial component in numerous industrial applications due to its exceptional physical and chemical properties . In the electrical and electronics industry, diallyl phthalate-based resins are extensively utilized in the production of components that demand high electrical insulation properties, heat resistance, and dimensional stability . These resins form the basis for molding compounds used in the fabrication of various electronic parts, including connectors, switches, and encapsulation materials for sensitive components . The excellent electrical insulation characteristics of cured diallyl phthalate resins, particularly their ability to maintain high insulation resistance and low electrical losses even when subjected to high heat and humidity over extended periods, make them especially valuable in high-performance electronic applications .

In the construction and building materials sector, diallyl phthalate finds applications in specialized inks, coatings, and composite materials where durability and chemical resistance are paramount . The compound's quick-drying properties make it particularly suitable for use in organic solvent-free UV printing inks, contributing to more environmentally friendly printing processes . Additionally, diallyl phthalate serves as a component in laminating compounds used to create decorative and protective laminates for furniture, countertops, and various architectural applications . These laminates benefit from the excellent weathering properties and dimensional stability of diallyl phthalate-based resins, resulting in products that resist warping and maintain their appearance over time .

The compound also plays a significant role in the production of reinforced composite materials for specialized applications . Glass cloth or paper can be impregnated with solutions containing diallyl phthalate prepolymer, monomer, and peroxide initiator to create reinforced materials after curing . These reinforced composites find applications in decoration, stain-resistant overlays for household articles, and furniture components that require exceptional durability and resistance to environmental factors . In the field of metal casting, diallyl phthalate is used for impregnation of metal castings, where it helps to seal porosity and enhance the mechanical and physical properties of the final products . This diverse range of industrial applications underscores the versatility and value of diallyl phthalate in modern manufacturing processes.

Chemical Applications

Beyond its industrial uses, diallyl phthalate serves several important functions in chemical applications and laboratory settings . In polymer chemistry, diallyl phthalate functions as a crosslinking agent due to the reactivity of its two allyl groups, which can form covalent bonds with other unsaturated organic chemicals . This crosslinking capability makes diallyl phthalate valuable in formulations where the mechanical properties, thermal stability, and chemical resistance of the final polymer need to be enhanced through three-dimensional network formation . Unlike conventional phthalate plasticizers such as di-butyl phthalate (DBP) or di-(2-ethylhexyl) phthalate (DEHP), diallyl phthalate acts as a reactive plasticizer that becomes chemically incorporated into the polymer matrix rather than remaining as a mobile additive that can potentially leach out over time .

In synthetic organic chemistry, diallyl phthalate serves as a reagent in specialized reactions, particularly in ring-closing transformations catalyzed by ruthenium-based catalysts . These reactions are important in the synthesis of various heterocyclic compounds and complex organic molecules with applications in pharmaceutical development and materials science . Additionally, diallyl phthalate is distributed to various research institutions and laboratories for analytical, pharmaceutical, and biotechnological research purposes, where it may serve as a standard, reagent, or precursor in various experimental protocols .

In the field of materials science, diallyl phthalate is used in the preparation of specialty coating formulations and embedding materials . These applications take advantage of the compound's ability to form copolymers with other monomers, creating materials with tailored properties for specific applications . For example, moisture-sensitive epoxy compounds traditionally used in light-emitting diode (LED) displays can be replaced by more stable diallyl phthalate-epoxy encapsulating resins, resulting in improved product reliability and longevity . In metallography and materials characterization, diallyl phthalate or diallyl phthalate polyester blends are employed as mounting media for preparing samples for microscopic examination, particularly for moderately hard materials where good edge retention is required during polishing and preparation .

Regulatory Status

Diallyl phthalate is subject to various regulatory frameworks worldwide that govern its production, use, handling, and disposal based on its chemical properties and potential health effects . In the United States, the Food and Drug Administration (FDA) regulates diallyl phthalate under specific sections of the Code of Federal Regulations (CFR), including 21 CFR 175.105 and 176.180, which address indirect additives used in food contact substances . These regulations establish the conditions under which diallyl phthalate may be safely used in materials that come into contact with food, such as adhesives and components of paper and paperboard . The controlled application in these contexts reflects the balanced regulatory approach that allows beneficial uses while limiting potential exposure.

The Environmental Protection Agency (EPA) includes diallyl phthalate in its Substance Registry System, which provides a comprehensive database of substances regulated or tracked under various environmental statutes . This inclusion enables coordinated regulatory approaches across different environmental programs and facilitates compliance monitoring and enforcement activities . The Consumer Product Safety Commission (CPSC) has conducted toxicity reviews of phthalates, including diallyl phthalate, particularly in the context of alternatives to phthalates that have been restricted in children's toys and childcare articles . These regulatory assessments consider available toxicological data to evaluate potential risks associated with consumer product applications.

Internationally, diallyl phthalate falls under the scope of chemical management programs such as the European Union's Registration, Evaluation, Authorization and Restriction of Chemicals (REACH) regulation, which requires manufacturers and importers to register chemicals and provide safety information . National industrial chemicals notification and assessment schemes, such as those in Australia, have conducted health hazard assessments of diallyl phthalate to inform regulatory decision-making and risk management measures . These regulatory frameworks continue to evolve as new scientific data becomes available, with ongoing evaluation of the safety profile of diallyl phthalate in various applications and exposure scenarios . The regulatory status of diallyl phthalate reflects the current scientific understanding of its properties and potential risks, balanced against its significant utility in industrial and chemical applications.

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